2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
Description
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a pyrazole-derived compound featuring a difluoromethyl group at the 3-position of the pyrazole ring and an ethanamine side chain at the 1-position. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and tunable electronic properties.
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c7-6(8)5-1-3-11(10-5)4-2-9/h1,3,6H,2,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZNKJMDYSNJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The foundational step in many synthetic routes involves constructing the pyrazole ring bearing a difluoromethyl group. A widely adopted method utilizes difluoroacetic acid and hydrazine derivatives under controlled conditions.
Procedure :
-
Cyclocondensation : Difluoroacetic acid reacts with hydrazine hydrate in ethanol at 80°C for 6 hours to form 3-(difluoromethyl)-1H-pyrazole.
-
Alkylation : The pyrazole intermediate is treated with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C for 12 hours.
Key Reaction :
Optimization :
Halogenation-Alkylation Cascade
A patent-derived method (CN111362874B) adapts a halogenation-alkylation cascade for analogous pyrazole derivatives, which can be modified for this compound.
Procedure :
-
Substitution/Hydrolysis : 2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., ethyl acrylate) in dichloromethane (DCM) at −10°C, followed by hydrolysis with NaOH to yield α-difluoroacetyl intermediates.
-
Cyclization : The intermediate undergoes condensation with hydrazine hydrate in the presence of sodium iodide (NaI) at 60°C, forming the pyrazole ring.
-
Amine Attachment : Ethanamine is introduced via nucleophilic substitution using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Key Reaction :
Optimization :
Reductive Amination of Pyrazole Ketones
An alternative route employs reductive amination to introduce the ethanamine side chain.
Procedure :
-
Ketone Synthesis : 3-(Difluoromethyl)-1H-pyrazole-1-carbaldehyde is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).
-
Reductive Amination : The ketone reacts with ethanamine in methanol under hydrogen gas (H₂, 3 atm) with palladium on carbon (Pd/C) as a catalyst at 25°C for 24 hours.
Key Reaction :
Optimization :
-
Catalyst Loading : 5% Pd/C achieves complete conversion without over-reduction.
-
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
Critical Parameters in Process Optimization
Solvent Systems
Catalytic Effects
Temperature and Time
-
Cyclocondensation : Elevated temperatures (80–100°C) drive ring closure but risk decomposition.
-
Cyclization : Moderate temperatures (60°C) balance reaction speed and side-product formation.
Challenges and Mitigation Strategies
-
Difluoromethyl Stability : The CF₂H group is prone to hydrolysis under acidic conditions. Mitigated by maintaining neutral pH during synthesis.
-
Regioselectivity : Competing N-alkylation sites on pyrazole are controlled using bulky bases (e.g., K₂CO₃).
-
Purification : Recrystallization in ethanol/water (1:1) removes unreacted starting materials effectively .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring or the ethanamine side chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring or the ethanamine side chain .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing difluoromethyl groups exhibit significant anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cancer progression .
Antimicrobial Properties
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .
Neurological Effects
Recent studies suggest that pyrazole derivatives may have neuroprotective effects. The modulation of neurotransmitter systems by these compounds could lead to therapeutic strategies for neurodegenerative diseases .
Fungicides and Herbicides
The compound has been explored as a precursor in the synthesis of fungicides. The difluoromethyl group enhances the biological activity of pyrazole-based fungicides, providing effective control over fungal pathogens in crops . This application is particularly relevant in the development of environmentally friendly agricultural chemicals.
Crop Protection
Research indicates that compounds similar to 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine can be used to develop crop protection agents that are less harmful to non-target organisms while effectively managing pest populations .
Polymer Chemistry
In material science, difluoromethyl-substituted pyrazoles are being studied for their potential use in creating advanced polymers with enhanced thermal and chemical stability. Their incorporation into polymer matrices could lead to materials with improved properties suitable for electronics and coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among pyrazole-ethanamine derivatives include substituent type/position, molecular weight, and physical state. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups : Trifluoromethyl analogs () exhibit stronger electron-withdrawing effects than difluoromethyl, altering reactivity and stability.
- Salt Formation : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.
Kinase Inhibition
Pyrazole-ethanamine derivatives are prominent in kinase inhibitor design. For example:
- TRK Kinase Inhibitors : Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () demonstrate anticancer activity. The target compound’s difluoromethyl group may similarly enhance target affinity through hydrophobic interactions .
- CRBP1 Inhibitors: highlights a pyrazole-ethanamine derivative in complex with cellular retinol-binding protein 1, suggesting utility in modulating retinoid pathways.
Antimicrobial and Antifungal Activity
While direct data are lacking, structurally related 1,5-disubstituted pyrazole-3-amines () show antifungal activity. The difluoromethyl group’s metabolic resistance could enhance durability against enzymatic degradation.
Biological Activity
2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C6H9F2N3 |
| Molecular Weight | 161.15 g/mol |
| CAS Number | 1823445-01-7 |
| SMILES | CC(C)N1C=CC(N=N1)C(F)(F) |
Research indicates that compounds containing difluoromethyl groups exhibit unique interactions with biological targets, particularly through halogen bonding. These interactions can enhance binding affinity and selectivity towards specific enzymes and receptors, potentially leading to improved therapeutic profiles.
Antimicrobial Properties
Studies have demonstrated that 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Antimalarial Activity
Research published in the Journal of Medicinal Chemistry highlights the compound's potential as an antimalarial agent. It was found to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, showing IC50 values below 0.03 μM against Plasmodium falciparum and Plasmodium vivax . This suggests that derivatives of this compound could be developed into effective malaria prophylactics.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antileishmanial Activity : A recent study indicated that pyrazole derivatives, including 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine, exhibited promising antileishmanial activity, making them candidates for further development in treating leishmaniasis .
- Targeting Calcium Channels : Another investigation focused on the compound's ability to interact with calcium-activated chloride channels (TMEM16A), suggesting a role in modulating cellular signaling pathways relevant to various diseases .
Summary of Biological Activities
| Activity Type | Target Organism/Pathway | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 0.5 µg/mL |
| Escherichia coli | MIC = 0.8 µg/mL | |
| Antimalarial | DHODH from P. falciparum | IC50 < 0.03 µM |
| DHODH from P. vivax | IC50 < 0.03 µM | |
| Antileishmanial | Leishmania species | IC50 = 0.4 µM |
Q & A
Q. Critical Parameters :
- Temperature Control : Radical reactions require precise heating (e.g., 60–80°C) to minimize side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in alkylation steps.
- Catalysts : Transition metals (e.g., CuI) may accelerate coupling reactions .
Advanced Question: How can computational modeling predict regioselectivity in difluoromethylation reactions for novel pyrazole derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations can model transition states and electron density distributions to predict regioselectivity:
- Reactive Sites : Identify electron-rich regions on the pyrazole ring (e.g., C-3 vs. C-5 positions) prone to radical attack .
- Solvent Effects : Implicit solvent models (e.g., COSMO) simulate how solvation impacts reaction pathways .
- Validation : Compare computational predictions with experimental HPLC and ¹⁹F NMR data to refine models .
Case Study : DFT studies on similar compounds show that steric hindrance at C-5 directs difluoromethylation to C-3, aligning with experimental yields of >75% .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 7.2–8.1 ppm), difluoromethyl (δ 4.5–5.5 ppm), and ethylamine (δ 2.8–3.2 ppm) .
- ¹⁹F NMR : Confirm difluoromethyl group integration (δ -110 to -120 ppm) .
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Data Interpretation : Coupling constants in ¹H NMR (e.g., J₃,4 for pyrazole protons) validate regiochemistry.
Advanced Question: How do molecular dynamics simulations elucidate binding mechanisms with cytochrome P450 enzymes?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s pyrazole ring and heme iron in CYP3A4 .
- Free Energy Calculations : MM-GBSA methods quantify binding affinities; fluorine atoms enhance hydrophobic interactions (ΔG ~ -8 kcal/mol) .
- Metabolic Stability : Simulate oxidation pathways (e.g., N-dealkylation) to predict metabolite formation .
Experimental Correlation : Compare with in vitro microsomal assays to validate predicted half-lives .
Basic Question: What in vitro assays assess the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure EC₅₀ values .
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₃ receptor) using [³H]-GR65630 .
Controls : Include positive controls (e.g., indomethacin for COX-2) and solvent blanks.
Advanced Question: How should researchers resolve contradictions between in silico ADMET predictions and in vivo pharmacokinetic data?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., LogP predictions vs. experimental octanol-water partitioning) to identify outliers .
- Mechanistic Insights : Investigate efflux transporters (e.g., P-gp) using Caco-2 monolayers to explain poor oral bioavailability predicted in silico .
- Statistical Validation : Apply Bayesian hierarchical models to quantify uncertainty in PK parameters (e.g., t₁/₂, Vd) .
Case Study : A 2.5-fold discrepancy in predicted vs. experimental clearance rates was resolved by identifying unaccounted Phase II glucuronidation .
Basic Question: How do structural modifications (e.g., fluorination) influence biological activity?
Methodological Answer:
- Fluorine Substitution : Enhances metabolic stability (e.g., CYP450 resistance) and membrane permeability .
- Amine Chain Length : Shorter chains (e.g., ethylamine vs. propylamine) reduce off-target receptor binding .
- Pyrazole Substituents : Electron-withdrawing groups (e.g., CF₃) increase enzyme inhibition potency (e.g., IC₅₀ from 10 µM to 2 µM) .
SAR Studies : Parallel synthesis of derivatives with systematic substituent variations followed by bioactivity clustering .
Advanced Question: What mechanistic insights do stopped-flow kinetics provide for radical difluoromethylation?
Methodological Answer:
- Radical Trapping : Use TEMPO to detect transient difluoromethyl radicals via EPR spectroscopy .
- Rate Constants : Measure kobs for radical addition to pyrazole using UV-Vis monitoring (λ = 300 nm) .
- Isotope Effects : Compare CHF₂• vs. CDF₂• reactions to elucidate hydrogen abstraction steps .
Implications : Faster radical generation (e.g., with AIBN initiators) correlates with higher yields (~85%) .
Basic Question: What analytical methods ensure compound purity and stability?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to detect impurities (<0.1% area) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .
Best Practices : Use amber vials under nitrogen to prevent photooxidation and hydrolysis.
Advanced Question: How can cryo-EM resolve conformational changes in target proteins upon compound binding?
Methodological Answer:
- Sample Preparation : Flash-freeze protein-ligand complexes in vitreous ice at pH 7.4 .
- Data Processing : Use RELION for 3D reconstruction; local resolution maps (<3 Å) highlight ligand density .
- Validation : Overlay with molecular dynamics trajectories to confirm induced-fit mechanisms .
Case Study : Cryo-EM of the compound bound to β-secretase revealed a novel allosteric pocket occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
